4-Chloro-pentanoic acid ethyl ester
Overview
Description
4-Chloro-pentanoic acid ethyl ester, also known as ethyl 4-chloropentanoate, is an organic compound with the molecular formula C7H13ClO2. It is a colorless to pale yellow liquid with a characteristic odor. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-pentanoic acid ethyl ester can be synthesized through the esterification of 4-chloropentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of biocatalysts and enzyme-mediated reactions is also explored to achieve high enantioselectivity and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-pentanoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form 4-chloropentanoic acid and ethanol.
Reduction: It can be reduced to 4-chloropentanol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium.
Major Products Formed
Hydrolysis: 4-Chloropentanoic acid and ethanol.
Reduction: 4-Chloropentanol.
Substitution: Various substituted pentanoic acid ethyl esters depending on the nucleophile used.
Scientific Research Applications
4-Chloro-pentanoic acid ethyl ester is used in several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-pentanoic acid ethyl ester involves its reactivity as an ester. In biological systems, it can be hydrolyzed by esterases to release 4-chloropentanoic acid, which can then participate in various metabolic pathways. The chlorine atom in the molecule can also undergo substitution reactions, making it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Ethyl pentanoate: Similar structure but lacks the chlorine atom.
Ethyl 4-bromopentanoate: Similar structure with a bromine atom instead of chlorine.
Ethyl 4-methylpentanoate: Similar structure with a methyl group instead of chlorine.
Uniqueness
4-Chloro-pentanoic acid ethyl ester is unique due to the presence of the chlorine atom, which imparts distinct reactivity and makes it a valuable intermediate for various chemical transformations. Its ability to undergo substitution reactions with different nucleophiles adds to its versatility in synthetic applications .
Properties
IUPAC Name |
ethyl 4-chloropentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAYUEGXOWQYTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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